2-Fluoro-3-(trifluoromethyl)benzyl alcohol CAS number
2-Fluoro-3-(trifluoromethyl)benzyl alcohol CAS number
An In-Depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzyl Alcohol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights into its practical use.
Core Identification and Physicochemical Profile
2-Fluoro-3-(trifluoromethyl)benzyl alcohol is a substituted aromatic alcohol whose utility in organic synthesis is enhanced by the presence of two distinct fluorine-containing moieties. The fluorine atom and the trifluoromethyl group significantly modulate the electronic properties and lipophilicity of the molecule, making it a valuable synthon for creating complex molecular architectures with desirable pharmacological properties.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of a compound are foundational to its application in research and development, guiding decisions on reaction conditions, purification methods, and structural elucidation.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₄O | [2][3][4] |
| Molecular Weight | 194.13 g/mol | [2][4] |
| Melting Point | 24-26 °C | [2] |
| Boiling Point | 211 °C | [2] |
| Density | 1.397 g/cm³ | [2] |
| MDL Number | MFCD00061166 | [2] |
Spectroscopic Signature: While specific spectra for this exact isomer are not publicly available in the provided search results, the expected spectroscopic data can be inferred from its structure and data for similar compounds.
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¹H NMR: Protons on the aromatic ring would appear as complex multiplets in the aromatic region. The benzylic CH₂ protons would likely appear as a doublet (split by the hydroxyl proton, unless exchanged with D₂O) or a singlet, and the hydroxyl proton would be a broad singlet.
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¹⁹F NMR: Two distinct signals would be expected: one for the aromatic fluorine and another for the trifluoromethyl group, with characteristic chemical shifts.
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IR Spectroscopy: Key peaks would include a broad absorption for the O-H stretch of the alcohol, C-H stretches for the aromatic and aliphatic protons, C=C stretches for the aromatic ring, and strong C-F stretching bands.
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Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z 194.13. Common fragmentation patterns would involve the loss of H₂O, F, or CF₃.[3]
Synthesis and Mechanistic Considerations
The synthesis of fluorinated benzyl alcohols often involves the reduction of the corresponding benzaldehyde or benzoic acid derivative. A common and industrially scalable approach starts from a readily available substituted bromobenzene.
The rationale for this multi-step synthesis lies in the controlled introduction of functional groups. Starting with a brominated aromatic ring allows for selective formylation via palladium catalysis, a robust and well-understood transformation. The subsequent reduction of the aldehyde to the primary alcohol is a high-yielding and clean reaction.
General Synthetic Workflow
The following diagram illustrates a plausible and efficient pathway for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol.
Caption: General synthetic route to 2-Fluoro-3-(trifluoromethyl)benzyl alcohol.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative method based on established organic chemistry principles for the reduction of a benzaldehyde.
Step 1: Reduction of 2-Fluoro-3-(trifluoromethyl)benzaldehyde
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-Fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) dissolved in anhydrous methanol (MeOH) or ethanol (EtOH) (approx. 0.2 M concentration).
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Cooling: Cool the solution to 0 °C in an ice-water bath. This is a critical step to control the exothermicity of the reduction reaction and minimize side products.
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Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise over 15-20 minutes. The portion-wise addition is a safety measure to manage the evolution of hydrogen gas and the reaction rate.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
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Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution or water at 0 °C to decompose the excess NaBH₄ and borate esters.
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Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
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Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-Fluoro-3-(trifluoromethyl)benzyl alcohol.
Role in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug design.[5] These groups can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.
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Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. The CF₃ group, in particular, can shield adjacent positions on the aromatic ring from metabolism.
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Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[5] This is a crucial property for drugs targeting the central nervous system.
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Binding Interactions: The fluorine atom can act as a weak hydrogen bond acceptor. The CF₃ group can participate in favorable dipole-dipole or multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.
2-Fluoro-3-(trifluoromethyl)benzyl alcohol serves as a precursor to introduce this valuable fluorinated aromatic motif into a larger drug scaffold. Many FDA-approved drugs contain trifluoromethyl groups, highlighting their importance in pharmaceuticals.[6]
Application Workflow in Lead Optimization
The diagram below outlines how this building block is typically utilized in the lead optimization phase of drug discovery.
Caption: Role of the title compound in a typical lead optimization cycle.
Safety, Handling, and Storage
Proper handling of all chemicals is paramount in a laboratory setting. 2-Fluoro-3-(trifluoromethyl)benzyl alcohol is classified as an irritant.
Hazard Identification and Precautionary Measures
The following table summarizes the key hazard information based on the Globally Harmonized System (GHS).
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2][7] |
| STOT - Single Exposure | H335 | May cause respiratory irritation[2][7] |
Precautionary Statements:
-
Prevention (P261, P280): Avoid breathing dust/fume/gas/mist/vapors/spray.[2] Wear protective gloves, protective clothing, eye protection, and face protection.[8][9]
-
Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water.[2] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed.[8]
-
Disposal (P501): Dispose of contents/container to an approved waste disposal plant.[8]
Handling and Storage Recommendations
-
Handling: Use this chemical only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[10]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[7]
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Oakwood Chemical. 2-Fluoro-3-(trifluoromethyl)benzyl alcohol. [Link]
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NIST WebBook. 2-Fluoro-3-(trifluoromethyl)benzyl alcohol. [Link]
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Oakwood Chemical. 3-Fluoro-2-(trifluoromethyl)benzyl alcohol. [Link]
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PubChem. 3-(Trifluoromethyl)benzylic alcohol. [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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PMC. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET - 3-(Trifluoromethyl)benzyl alcohol (Chinese). [Link]
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The Journal of Organic Chemistry. Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)–H Functionalization for Intermolecular C–S Bond Formation. [Link]
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ACS Publications. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]
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Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]
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